
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Übersicht
Beschreibung
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline is complex and involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. In addition, it has been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways. These effects result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In addition, it has been shown to inhibit the growth and proliferation of fungal and viral pathogens by disrupting their metabolic pathways. These effects make it a promising candidate for the development of new drugs for the treatment of cancer, fungal infections, and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline in lab experiments include its potent activity against various enzymes and signaling pathways, its ability to induce apoptosis in cancer cells, and its potential to inhibit the growth and proliferation of fungal and viral pathogens. However, the limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline. These include the development of new synthetic routes for the compound to improve its yield and purity, the evaluation of its activity against other enzymes and signaling pathways, and the investigation of its potential as a drug candidate for the treatment of cancer, fungal infections, and viral infections. In addition, further studies are needed to elucidate the mechanism of action of the compound and to identify its potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. In addition, it has been found to be a potent inhibitor of various enzymes, including tyrosine kinases and phosphodiesterases. These properties make it a promising candidate for the development of new drugs for the treatment of cancer, fungal infections, and viral infections.
Eigenschaften
IUPAC Name |
6-chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c1-14-7-5-6-12-24(14)20-22-18-11-10-16(21)13-17(18)19(23-20)15-8-3-2-4-9-15/h2-4,8-11,13-14H,5-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRZBCOYENNPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chlorophenoxy)-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3396293.png)
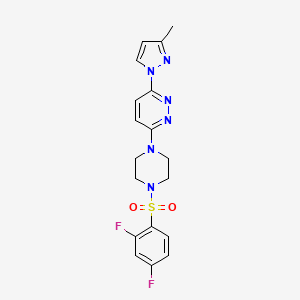
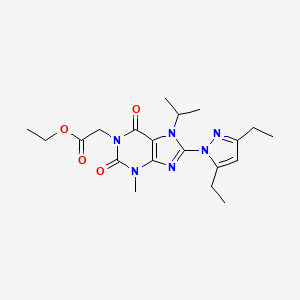

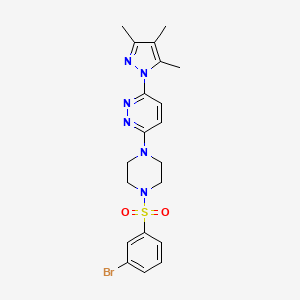
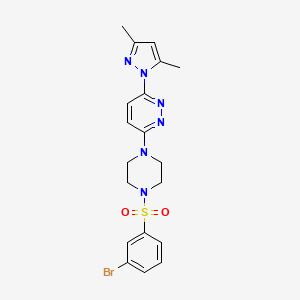
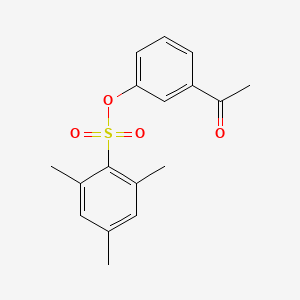
![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B3396344.png)
![2-{[5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B3396350.png)
![7-Chloro-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3396352.png)
![2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B3396364.png)

